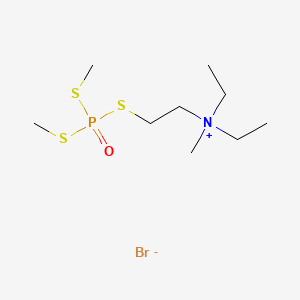
(4-tert-butyl-1-ethynylcyclohexyl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: The compound is used in the development of new pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.
tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.
Uniqueness
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63884-85-5 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(4-tert-butyl-1-ethynylcyclohexyl) carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15) |
InChI Key |
YQBAJGLIODBQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


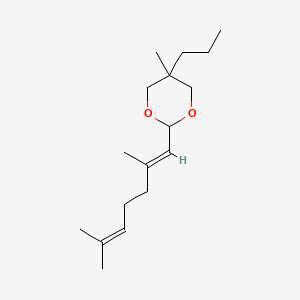
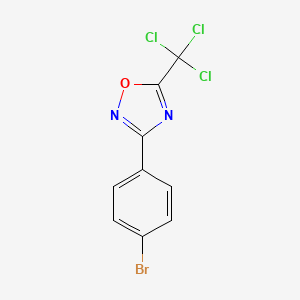
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
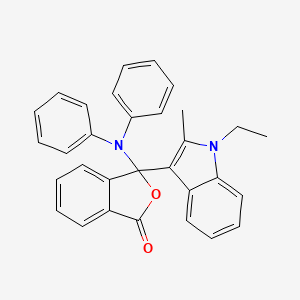
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
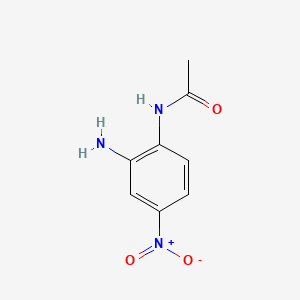
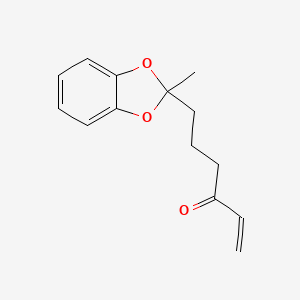
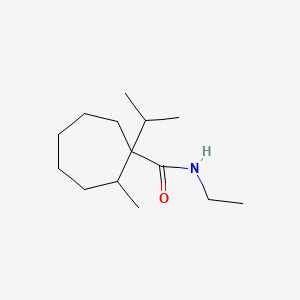
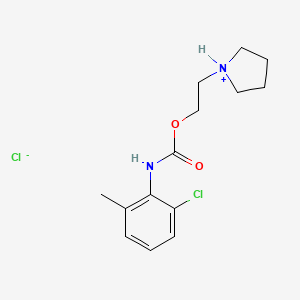
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
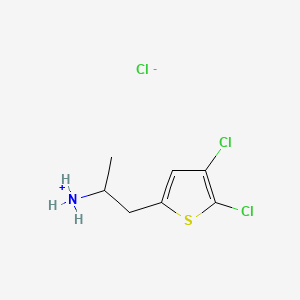
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
